Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride

Description

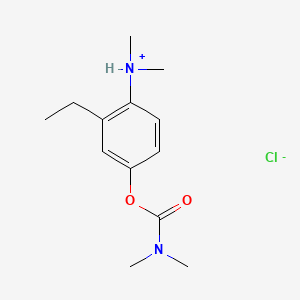

"Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride" is a carbamate derivative characterized by a phenyl ester core substituted with dimethylamino and ethyl groups at the 4- and 3-positions, respectively. It is cataloged under identifiers such as CID44952 and LS-49483 and has been supplied for research purposes, as noted in chemical supplier databases .

Properties

CAS No. |

63884-70-8 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-6-10-9-11(17-13(16)15(4)5)7-8-12(10)14(2)3;/h7-9H,6H2,1-5H3;1H |

InChI Key |

CCNGSILPQMAFQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Structural Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₃H₂₀N₂O₂

- SMILES Notation : CCC1=C(C=CC(=C1)OC(=O)N(C)C)N(C)C

- InChIKey : WRYYFKPPZHOISP-UHFFFAOYSA-N

The compound features a carbamate functional group which is significant in medicinal chemistry due to its reactivity and ability to form various derivatives.

Scientific Research Applications

-

Medicinal Chemistry :

- Carbamic acid derivatives are often explored for their potential as pharmaceuticals. The specific compound under discussion has shown promise in inhibiting certain biological pathways, making it a candidate for drug development targeting various diseases.

- It has been noted for its activity against specific enzymes, which may play a role in cancer treatment or neurodegenerative diseases.

-

Neuropharmacology :

- The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that similar compounds can modulate neurotransmitter release or receptor activity, making them candidates for treating neurological disorders.

-

Agricultural Chemistry :

- There is interest in using carbamate derivatives as pesticides or herbicides due to their ability to inhibit key enzymes in pests and weeds. The specific compound may have applications in developing new agrochemicals that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Formetanate Hydrochloride

Structure : Methylcarbamic acid ester linked to an m-hydroxyphenyl group substituted with a dimethylformamidine moiety .

Key Differences :

- Substituents: Formetanate features a hydroxyl group at the meta-position and a formamidine side chain, whereas the target compound has ethyl and dimethylamino groups.

- Applications : Formetanate is a commercial insecticide (e.g., Carzol®), targeting acetylcholinesterase in pests . The target compound’s substituents may confer distinct bioactivity due to increased lipophilicity from the ethyl group.

Table 1 : Structural and Functional Comparison

Bis-Carbamate Derivatives

A bis-carbamate, "carbamic acid, N,N′-(4-methyl-1,3-phenylene)bis-C,C′-dimethyl ester" (, Compound 2), features a dimeric structure with two dimethylcarbamate groups on a methyl-substituted phenylene core . Unlike the target compound, this bis-carbamate lacks aromatic amino substituents, which may reduce its interaction with biological targets like cholinesterases.

Other Carbamic Acid Esters

- 5-Iodo-pyridine-2-yl carbamate: Contains a pyridine ring instead of phenyl, synthesized via Sonogashira coupling .

- tert-Butyl carbamates : Hydrophobic tert-butyl esters () contrast with the hydrochloride salt form of the target compound, impacting solubility and metabolic stability .

Biological Activity

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride, often referred to as a dimethylamino derivative, is a compound with diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Characteristics

- Molecular Formula : C₁₃H₂₀N₂O₂

- SMILES Notation : CCC1=C(C=CC(=C1)OC(=O)N(C)C)N(C)C

- InChIKey : WRYYFKPPZHOISP-UHFFFAOYSA-N

The compound features a dimethylamino group and a carbamate structure, which are critical for its biological interactions.

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Such properties are particularly relevant in neurodegenerative diseases like Alzheimer's disease .

- Histone Deacetylase Inhibition : Certain derivatives of carbamic acid compounds exhibit histone deacetylase (HDAC) inhibitory activity. This action can influence gene expression and has implications in cancer treatment and other proliferative conditions .

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against neurotoxic agents by modulating oxidative stress and mitochondrial function. Studies have demonstrated its ability to protect neuronal cells from damage induced by amyloid-beta toxicity .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

In a study evaluating the neuroprotective effects of dimethyl-carbamic acid derivatives, it was observed that these compounds significantly reduced cell death in neuronal cultures exposed to amyloid-beta. The protective effects were attributed to their ability to enhance mitochondrial function and reduce oxidative stress markers .

Therapeutic Applications

- Alzheimer's Disease : The AChE inhibitory action suggests potential use in treating Alzheimer's disease by improving cognitive functions through enhanced cholinergic transmission.

- Cancer Therapy : The HDAC inhibitory properties indicate possible applications in cancer therapy, where modulation of gene expression can lead to reduced tumor growth and improved patient outcomes .

- Antioxidant Therapy : Given its neuroprotective and antioxidant properties, this compound may also be explored for broader applications in neurodegenerative diseases beyond Alzheimer's.

Q & A

Q. What are the optimal synthetic routes for Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling dimethylcarbamoyl chloride with the phenolic precursor (4-dimethylamino-3-ethylphenol) under basic conditions. Key parameters include:

- Temperature control : Reactions at 0–5°C minimize side reactions like ester hydrolysis .

- Catalytic agents : Use of pyridine or triethylamine to neutralize HCl byproducts improves reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) yields >85% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- NMR : Compare experimental H NMR peaks with predicted chemical shifts. For example, the dimethylamino group (δ 2.8–3.1 ppm) and ethylphenyl protons (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) .

- IR : Confirm ester carbonyl (C=O) absorption at 1720–1740 cm and ammonium (N–H) stretch at 2500–3000 cm .

- Mass spectrometry : Verify molecular ion [M+H] at m/z ~327.2 (theoretical mass: 326.8 g/mol) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Answer: Discrepancies often arise from:

- Purity variations : Impurities (e.g., unreacted phenolic precursors) can skew bioassay results. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm .

- Solubility differences : Use standardized buffers (e.g., PBS with 5% DMSO) to ensure consistent dissolution .

- Assay interference : The hydrochloride counterion may interact with certain enzymes. Perform control experiments with freebase analogs .

Q. What experimental strategies are recommended to study the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via LC-MS. Hydrolysis of the ester bond is accelerated at pH <3 (yielding 4-dimethylamino-3-ethylphenol) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Storage at –20°C in anhydrous conditions prevents HCl release and ester cleavage .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s acetylcholinesterase inhibition?

Answer:

- Modify substituents : Synthesize analogs with varied alkyl chain lengths (ethyl vs. methyl) on the phenyl ring to assess steric effects .

- Enzymatic assays : Use Ellman’s method to measure IC values against acetylcholinesterase. Correlate activity with substituent electronic properties (Hammett σ values) .

- Molecular docking : Compare binding poses of analogs in acetylcholinesterase active sites (PDB ID: 1ACJ) to identify critical interactions (e.g., π-π stacking with Trp86) .

Q. What analytical methods are suitable for detecting and quantifying degradation products in long-term stability studies?

Answer:

- HPLC-DAD/MS : Use reverse-phase chromatography to separate degradation products (e.g., free phenol or dimethylamine). MS fragmentation patterns confirm identity .

- Karl Fischer titration : Quantify water content to assess hygroscopic degradation pathways .

- XRD : Monitor crystallinity changes over time, as amorphous forms degrade faster .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer:

- Source of conflict : Solubility data may vary due to polymorphic forms (e.g., hydrochloride vs. freebase).

- Resolution : Characterize the solid-state form via PXRD. For aqueous solubility, use shake-flask method with phosphate buffer (pH 7.4); for organic solvents, report solubility in DMSO, ethanol, and acetonitrile at 25°C .

Methodological Considerations for Toxicity Studies

Q. What protocols mitigate cytotoxicity artifacts in in vitro assays involving this compound?

Answer:

- Dose optimization : Perform MTT assays to determine non-cytotoxic ranges (<50 μM in HEK-293 cells) .

- Counterion controls : Compare hydrochloride salt with other salts (e.g., acetate) to isolate pH-dependent effects .

- Metabolic stability : Pre-incubate the compound with liver microsomes to assess detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.